L-ISOLEUCINE-N-FMOC (15N)
Descripción
Significance of Stable Isotope Labeling in Biomolecular Sciences
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), or Deuterium (B1214612) (²H), into molecules of interest. oup.comsymeres.com This process creates compounds that are chemically identical to their natural counterparts but have a greater mass. proteogenix.science This mass difference is detectable by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. diagnosticsworldnews.comcreative-proteomics.com
The ability to distinguish between labeled and unlabeled molecules allows researchers to trace the metabolic fate of compounds within a biological system, quantify protein expression levels, and elucidate the three-dimensional structures of biomolecules. diagnosticsworldnews.comsilantes.comsilantes.com This technique has become a cornerstone of modern proteomics and metabolomics, enabling precise and quantitative analysis of complex biological processes. proteogenix.sciencecreative-proteomics.comsilantes.com For instance, in proteomics, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize isotope-labeled amino acids to accurately compare protein abundance between different cell populations. silantes.comsigmaaldrich.com
Role of L-Isoleucine as a Branched-Chain Amino Acid in Peptide and Protein Structures
Beyond its structural role, isoleucine is involved in vital physiological processes, including muscle metabolism, energy regulation, and hemoglobin production. healthline.com Its presence is critical for the proper function of many proteins, such as fetal hemoglobin. wikipedia.org The distinct chemical properties of isoleucine make it a valuable component in the study of protein structure and function.
Fundamental Purpose of N-FMOC Protection in Synthetic Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). lgcstandards.comwikipedia.org In SPPS, amino acids are added sequentially to a growing peptide chain that is attached to a solid resin support. lgcstandards.com To ensure that the amino acids link in the correct sequence, the N-terminus (the amino group) of each incoming amino acid must be temporarily blocked or "protected." thermofisher.com
The Fmoc group serves this purpose effectively. lgcstandards.com It is stable under the acidic conditions used to remove other protecting groups from the amino acid side chains but can be easily removed with a mild base, typically piperidine (B6355638), allowing the next amino acid to be added to the chain. wikipedia.orgthermofisher.com This strategy, known as Fmoc/tBu chemistry, is favored for its mild reaction conditions and high yields, making it a common choice for the chemical synthesis of peptides. lgcstandards.comthermofisher.compeptide.com
Advantages of Nitrogen-15 (15N) Isotopic Enrichment in Advanced Analytical Techniques
Incorporating the stable isotope Nitrogen-15 (¹⁵N) into amino acids like L-isoleucine offers significant advantages for analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.comlucerna-chem.ch
Key Advantages of ¹⁵N Labeling:
| Analytical Technique | Advantage of ¹⁵N Enrichment |
| NMR Spectroscopy | Enhances spectral resolution and simplifies complex spectra, aiding in the determination of protein structure and dynamics. silantes.comsigmaaldrich.comresearchgate.net |
| Mass Spectrometry | Allows for the precise quantification of proteins and peptides by creating a distinct mass shift between labeled and unlabeled molecules. sigmaaldrich.comnih.govresearchgate.net |
In NMR, ¹⁵N labeling helps to resolve overlapping signals in the spectra of large biomolecules, providing clearer structural information. sigmaaldrich.comresearchgate.net In mass spectrometry-based proteomics, the known mass difference between the ¹⁵N-labeled and the natural ¹⁴N-containing peptides allows for accurate relative and absolute quantification of proteins in complex mixtures. nih.govresearchgate.net This is the principle behind techniques like SILAC and other quantitative proteomic methods. silantes.comsigmaaldrich.com Furthermore, ¹⁵N labeling is crucial for metabolic flux analysis, where researchers track the flow of nitrogen atoms through metabolic pathways. biorxiv.orgnih.gov
The combination of these elements in L-Isoleucine-N-FMOC (¹⁵N) makes it a highly versatile and valuable reagent. The isoleucine component provides its unique biochemical properties, the Fmoc group enables its use in controlled peptide synthesis, and the ¹⁵N label facilitates detailed analysis by NMR and mass spectrometry. This allows researchers to synthesize specific, isotopically labeled peptides and proteins to study their behavior in intricate biological systems.
Propiedades
Peso molecular |
354.41 |
|---|---|
Pureza |
98% |
Origen del producto |
United States |
Synthetic Methodologies and Precursor Utilization for L Isoleucine N Fmoc 15n
Strategies for 15N Isotope Incorporation into L-Isoleucine
The foundational step in the synthesis of L-Isoleucine-N-FMOC (15N) is the incorporation of the stable isotope 15N into the L-isoleucine molecule. This can be achieved through both biological and chemical approaches, each with distinct advantages and applications.
Microbial Synthesis of 15N-Enriched L-Isoleucine Precursors
Microbial fermentation is a highly efficient method for producing 15N-enriched L-isoleucine. This approach leverages the natural biosynthetic pathways of microorganisms, providing them with a 15N-labeled nitrogen source. A common strategy involves using glutamic acid-producing bacteria, such as Corynebacterium glutamicum, which can be induced to overproduce branched-chain amino acids like isoleucine.
In a typical fermentation process, the microorganism is cultivated in a specially formulated medium. This medium contains a basal salt mixture, a carbon source like glucose, and, crucially, a 15N-labeled nitrogen source, most commonly [15N]ammonium sulfate (B86663). The bacteria internalize the [15N]ammonium sulfate and incorporate the 15N isotope into the amino group of L-isoleucine during its biosynthesis.
One documented method describes the cultivation of C. glutamicum in a medium containing α-ketobutyrate, which serves as a precursor for the isoleucine biosynthesis pathway. This process has been shown to yield L-[15N]isoleucine with high isotopic enrichment, often exceeding 95 atom% 15N. isotope.comnih.gov The concentration of the produced L-[15N]isoleucine can reach significant levels, for instance, 120 µmol/mL. isotope.comnih.gov
Table 1: Microbial Synthesis of L-[15N]Isoleucine
| Parameter | Value | Reference |
|---|---|---|
| Microorganism | Corynebacterium glutamicum | isotope.com |
| 15N Source | [15N]Ammonium Sulfate | isotope.com |
| Precursor | α-Ketobutyrate | isotope.com |
| Product Concentration | 120 µmol/mL | isotope.comnih.gov |
Chemical Synthesis Routes for L-Isoleucine-15N
While microbial synthesis is highly effective, enzymatic methods offer a more direct "chemical" approach to producing L-[15N]isoleucine. These in vitro systems provide a high degree of stereospecificity, a common challenge in traditional organic synthesis of chiral molecules.
One such method involves the reductive amination of a keto-acid precursor, DL-α-keto-β-methyl-n-valerate, using a specific enzyme. researchgate.net Leucine (B10760876) dehydrogenase (LeuDH) is a suitable catalyst for this reaction. researchgate.net The 15N isotope is introduced through the use of [15N]ammonium chloride (15NH4Cl) as the nitrogen source. researchgate.net
The reaction requires a hydride donor, typically NADH. Due to the high cost of NADH, a regeneration system is often employed. A coupled enzymatic system using glucose dehydrogenase (GDH) and glucose can be used to continuously regenerate NADH from NAD+, making the process more economically viable. researchgate.net This enzymatic synthesis route has demonstrated high reaction efficiencies, ranging from 80% to 95%. researchgate.net The primary advantage of this method is the production of the desired L-isomer, avoiding the formation of a racemic mixture. researchgate.net
N-FMOC Protecting Group Introduction
Once the 15N-labeled L-isoleucine is obtained, the next step is the introduction of the N-9-fluorenylmethyloxycarbonyl (FMOC) protecting group. The FMOC group is widely used in peptide synthesis due to its stability under acidic conditions and its facile removal with a mild base.
Reaction with Fmoc-Chloride and Base
The most common method for the N-Fmoc protection of amino acids is the reaction of the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. The base is essential to deprotonate the amino group of the L-isoleucine-15N, rendering it nucleophilic and capable of attacking the electrophilic carbonyl carbon of Fmoc-Cl.
The reaction is typically carried out in a mixed solvent system, such as aqueous ethanol or dioxane, to ensure the solubility of both the amino acid and the Fmoc-Cl. A variety of bases can be used, with sodium carbonate and sodium bicarbonate being common choices. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of the N-Fmoc protected amino acid and a chloride salt.
An alternative and often preferred reagent is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). Fmoc-OSu is generally considered easier to handle and often leads to fewer side reactions compared to Fmoc-Cl.
Optimization of Protection Conditions in Organic Synthesis
The efficiency and purity of the N-Fmoc protection reaction are highly dependent on the reaction conditions. Several parameters can be optimized to maximize the yield of the desired product and minimize the formation of byproducts, such as the formation of Fmoc-dipeptides or racemization of the chiral center.
Key Optimization Parameters:
Base: The choice and stoichiometry of the base are critical. A sufficient amount of base is required to neutralize the liberated hydrochloric acid (when using Fmoc-Cl) and to maintain a pH that favors the reaction. However, an excessively strong or concentrated base can lead to the hydrolysis of the Fmoc-Cl or the product and may also promote racemization.
Solvent System: The solvent system must be carefully selected to ensure the solubility of all reactants. A common system is a mixture of water and an organic solvent like ethanol or acetone. The ratio of the organic solvent to water can be adjusted to optimize the reaction rate and yield.
Temperature: The reaction is typically carried out at or below room temperature to minimize side reactions. Lowering the temperature can be particularly important in preventing racemization.
Stoichiometry of Fmoc-Cl: A slight excess of Fmoc-Cl is generally used to ensure complete reaction of the amino acid. However, a large excess should be avoided as it can complicate the purification process.
Reaction Time: The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the point of completion.
For instance, a general procedure involves stirring the amino acid and a slight molar excess of Fmoc-Cl in a water:ethanol mixture at a controlled temperature (e.g., 60°C), followed by acidification to precipitate the product. rsc.org
Purification and Characterization of L-Isoleucine-N-FMOC (15N)
Following the protection step, the crude L-Isoleucine-N-FMOC (15N) must be purified to remove unreacted starting materials, byproducts, and excess reagents. The purified compound is then rigorously characterized to confirm its identity, purity, and isotopic enrichment.
Purification:
A common method for purification is recrystallization. The crude product can be dissolved in a suitable solvent system, such as ethanol/water, and allowed to crystallize. google.com The purified crystals are then collected by filtration and dried.
For more challenging purifications or to achieve very high purity, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating the desired product from closely related impurities.
Characterization:
A combination of spectroscopic and spectrometric techniques is used to characterize the final product:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule. The presence of the FMOC group and the isoleucine side chain will give rise to characteristic signals in the spectra.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound and, critically, for determining the level of 15N isotopic enrichment. The mass spectrum of L-Isoleucine-N-FMOC (15N) will show a molecular ion peak that is one mass unit higher than that of the unlabeled compound.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the carbamate group and the carboxylic acid.
Chiral HPLC: To ensure that no racemization has occurred during the synthesis, the enantiomeric purity of the final product can be assessed using chiral HPLC.
Table 2: Characterization Data for Fmoc-L-Isoleucine
| Technique | Observed Data |
|---|---|
| FT-IR | Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H stretches. |
| Mass Spectrometry | Molecular Weight of unlabeled compound: 353.4 g/mol . nih.gov The 15N-labeled compound will have a molecular weight of approximately 354.4 g/mol . |
Crystallization and Recrystallization Techniques
Crystallization is a fundamental and effective technique for the purification of solid organic compounds like N-Fmoc protected amino acids. This process leverages differences in solubility between the desired compound and impurities in a selected solvent system.
A common method for the purification of N-Fmoc-amino acids involves using a binary solvent system, such as ethanol and water. google.comgoogle.com The crude N-Fmoc-L-isoleucine product is first dissolved in the solvent mixture, often with gentle heating to ensure complete dissolution. google.com The solution is then allowed to cool slowly to room temperature. As the temperature decreases, the solubility of the N-Fmoc-amino acid drops, causing it to crystallize out of the solution while impurities tend to remain dissolved in the mother liquor. google.comgoogle.com
The process can be summarized in the following steps:
Dissolution: The crude product is dissolved in an appropriate solvent system (e.g., an ethanol/water mixture) at an elevated temperature. google.com
Crystallization: The solution is gradually cooled, promoting the formation of well-defined crystals of the pure compound. google.comgoogle.com
Isolation: The resulting crystals are isolated from the solvent through suction filtration. google.com
Washing: The isolated crystals are washed repeatedly with a cold solvent mixture to remove any residual mother liquor and surface impurities. google.comgoogle.com
Drying: The purified crystals are dried, often in a desiccator, to remove any remaining solvent. google.com
This recrystallization process can be repeated if a higher degree of purity is required. The optical purity of Fmoc-amino acid derivatives can also be significantly improved through this method. researchgate.net For N-Fmoc-L-leucine, a similar compound, this technique has been shown to yield purity levels exceeding 99.7%. google.com
Chromatographic Purification Methods (e.g., HPLC)
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for both the purification and analysis of L-Isoleucine-N-FMOC (15N). Reverse-phase HPLC is frequently employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
For Fmoc-protected amino acids, HPLC can effectively separate the target compound from closely related impurities. Chiral chromatography is a specialized HPLC technique used to separate enantiomers (L- and D-isomers) of a compound. shhanking.com For instance, the separation of Fmoc DL isoleucine enantiomers has been successfully achieved using a chiral cellulose-based column. shhanking.com This demonstrates the high resolving power of HPLC for ensuring the enantiomeric purity of the final L-isoleucine product.
Below are typical parameters for the chromatographic separation of Fmoc-isoleucine compounds.
| Parameter | Condition | Source |
|---|---|---|
| Technique | Reverse-Phase Chiral HPLC | shhanking.com |
| Chromatography Column | YMC CHIRAL ART Cellulose SC, 250 * 4.6mm, 5um | shhanking.com |
| Injection Concentration | 1.0 mg/ml | shhanking.com |
| Diluent | 50% Acetonitrile (ACN) | shhanking.com |
| Injection Volume | 10 µL | shhanking.com |
Purity Assessment for Research Applications
The final assessment of purity is crucial to validate L-Isoleucine-N-FMOC (15N) for its intended research use, such as in peptide synthesis or proteomics. isotope.com Purity is evaluated based on two key criteria: chemical purity and isotopic purity.
Chemical Purity: This refers to the percentage of the sample that is the desired compound, L-Isoleucine-N-FMOC (15N), relative to any non-isotopically labeled impurities. It is most commonly determined by HPLC, which can quantify the presence of other chemical species. google.comjk-sci.com For research-grade material, chemical purity is typically expected to be very high, often 98% or greater. isotope.comeurisotop.com A patent describing a crystallization process for N-Fmoc-amino acids reported achieving a purity of ≥99.73% as determined by HPLC at a wavelength of 254 nm. google.com
Isotopic Purity: This measures the enrichment of the ¹⁵N isotope at the specified nitrogen position in the molecule. It is expressed as "atom % ¹⁵N," which indicates the percentage of the molecules that contain the ¹⁵N isotope instead of the more common ¹⁴N. High isotopic enrichment is critical for applications like biomolecular NMR and mass spectrometry-based proteomics. isotope.com The isotopic purity is typically determined using mass spectrometry or NMR spectroscopy. For L-Isoleucine-N-FMOC (15N), the isotopic purity is generally 98 atom % ¹⁵N or higher.
The table below summarizes typical purity specifications for commercially available L-Isoleucine-N-FMOC (15N) and related isotopically labeled isoleucine compounds.
| Compound | Parameter | Specification | Source |
|---|---|---|---|
| Fmoc-Ile-OH-¹⁵N | Isotopic Purity | 98 atom % ¹⁵N | |
| Fmoc-Ile-OH-¹⁵N | Chemical Purity (CP) | 99% | |
| L-Isoleucine-N-Fmoc (¹³C₆, 99%; ¹⁵N, 99%) | Chemical Purity | 98% | isotope.com |
| L-Isoleucine-¹³C₆,¹⁵N | Chemical Purity (CP) | 95% | |
| N-FMOC-L-leucin (after crystallization) | Chemical Purity (HPLC) | ≥99.73% | google.com |
Isotopic Labeling Strategies for Peptides and Proteins Utilizing L Isoleucine N Fmoc 15n
Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry
Solid-Phase Peptide Synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for the chemical synthesis of peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Integration of L-Isoleucine-N-FMOC (¹⁵N) as a Building Block
The integration of L-Isoleucine-N-FMOC (¹⁵N) into a peptide sequence via SPPS follows the standard protocol for any Fmoc-protected amino acid. The ¹⁵N isotope at the alpha-amino group does not significantly alter the chemical reactivity of the molecule during the synthesis process. The ¹⁵N-labeled isoleucine is incorporated at specific positions in the peptide sequence, allowing for targeted analysis of those sites in the final product.
The process begins with the selection of a suitable solid support resin, such as Wang or Rink Amide resin, depending on whether the desired C-terminus of the peptide is a carboxylic acid or an amide, respectively. creative-peptides.com The first amino acid is attached to the resin, and subsequent amino acids, including L-Isoleucine-N-FMOC (¹⁵N), are added in a cyclical manner. Each cycle consists of two main steps: the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide and the coupling of the next Fmoc-protected amino acid. creative-peptides.comyoutube.com
Coupling Reactions and Deprotection Strategies
Coupling Reactions: The coupling of L-Isoleucine-N-FMOC (¹⁵N) to the free N-terminal amine of the growing peptide chain requires the activation of its carboxyl group. This is typically achieved using a variety of coupling reagents. The choice of reagent can impact the efficiency of the reaction and minimize potential side reactions like racemization. iris-biotech.de Common coupling reagents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure). iris-biotech.deluxembourg-bio.com Phosphonium and aminium/uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), hexafluorophosphate (HBTU), and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are also widely used for their high coupling efficiencies. du.ac.in
Deprotection Strategies: The removal of the base-labile Fmoc group from the N-terminus of the newly added isoleucine residue is a critical step to allow for the next coupling reaction. The standard and most widely used method for Fmoc deprotection is treatment with a solution of 20% piperidine (B6355638) in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). uci.eduacsgcipr.org The reaction proceeds via a β-elimination mechanism. chempep.com In cases where the peptide sequence is sensitive to prolonged piperidine treatment, which can lead to side reactions such as aspartimide formation, alternative deprotection reagents may be employed. acsgcipr.org A common alternative is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, often in lower concentrations and sometimes in combination with piperidine to scavenge the dibenzofulvene byproduct of the deprotection reaction. acsgcipr.org
Below is a table summarizing common coupling reagents used in Fmoc SPPS:
| Reagent Class | Examples | Additive(s) | Key Features |
| Carbodiimides | DCC, DIC | HOBt, Oxyma Pure | Cost-effective, but can lead to insoluble urea (B33335) byproducts (with DCC). |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, less prone to racemization. | |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | HOAt (for HATU) | Rapid and efficient coupling, widely used in automated synthesizers. |
Challenges and Optimizations in SPPS for Labeled Peptides
The synthesis of peptides containing L-Isoleucine-N-FMOC (¹⁵N) is subject to the same challenges encountered with its unlabeled counterpart. Isoleucine is a β-branched and hydrophobic amino acid, which can lead to difficulties during SPPS.
Aggregation: A primary challenge is the tendency of growing peptide chains, particularly those rich in hydrophobic residues, to aggregate on the solid support. This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete coupling and deprotection reactions and resulting in deletion sequences in the final product. nih.gov
Steric Hindrance: The β-branched nature of the isoleucine side chain can cause steric hindrance, slowing down the kinetics of the coupling reaction. To overcome this, extended coupling times, double coupling (repeating the coupling step), or the use of more potent coupling reagents may be necessary. du.ac.in Microwave-assisted SPPS has also emerged as a valuable technique to enhance the efficiency of coupling and deprotection steps, especially for difficult sequences. nih.gov
Optimization Strategies: To mitigate these challenges, several optimization strategies can be employed:
Choice of Resin: Using resins with polyethylene (B3416737) glycol (PEG) linkers can improve the solvation of the growing peptide chain and reduce aggregation.
"Difficult Sequence" Protocols: For sequences known to be prone to aggregation, specialized protocols may be implemented, such as the introduction of "structure-breaking" dipeptides (pseudoprolines) or the use of chaotropic salts.
Monitoring of Reactions: The completeness of coupling and deprotection reactions can be monitored in real-time using techniques such as the ninhydrin (B49086) test or by quantifying the release of the Fmoc chromophore during deprotection. iris-biotech.de
Cell-Based Protein Expression Systems
While SPPS is ideal for producing short to medium-length peptides, the production of larger proteins is typically achieved through recombinant expression in cell-based systems. It is important to note that L-Isoleucine-N-FMOC (¹⁵N) is not directly used in cell culture for isotopic labeling. The Fmoc protecting group is not readily metabolized by cells and would be cytotoxic. Instead, ¹⁵N-labeled L-isoleucine (without the Fmoc group) is supplied to the cells in a specially formulated growth medium.
In Vivo Isotopic Labeling in Recombinant Cells (e.g., Eukaryotic, Prokaryotic Cell Lines)
In vivo isotopic labeling is a powerful technique where cells are cultured in a medium containing isotope-enriched nutrients. thermofisher.com The cells then utilize these nutrients to synthesize ¹⁵N-labeled proteins. This method can be applied to a wide range of host organisms, from prokaryotes like Escherichia coli to eukaryotic systems such as yeast, insect, and mammalian cells. thermofisher.comyale.edu
To achieve uniform ¹⁵N labeling of a recombinant protein, the host cells are grown in a minimal medium where the sole source of nitrogen is a ¹⁵N-labeled compound, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-ammonium sulfate (B86663) ((¹⁵NH₄)₂SO₄). embl.orgckgas.com This ensures that all newly synthesized proteins will incorporate the ¹⁵N isotope.
For specific labeling with ¹⁵N-isoleucine, the growth medium would be formulated to be deficient in unlabeled isoleucine but supplemented with ¹⁵N-L-isoleucine. This approach is a key component of techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which is widely used in quantitative proteomics. wikipedia.orgnih.gov In SILAC, different populations of cells are grown in media containing "light" (unlabeled), "medium," or "heavy" (isotopically labeled) amino acids.
The composition of a typical ¹⁵N-enriched minimal medium for protein expression in E. coli is provided in the table below.
| Component | Concentration per 1 Liter | Purpose |
| M9 Salts (10x Stock) | ||
| Na₂HPO₄ | 60 g | Buffer |
| KH₂PO₄ | 30 g | Buffer |
| NaCl | 5 g | Osmotic Balance |
| ¹⁵NH₄Cl | 5 g | Sole Nitrogen Source |
| Additives | ||
| D-Glucose | 20 ml of 20% (w/v) stock | Carbon Source |
| MgSO₄ | 1 ml of 1 M stock | Cofactor |
| CaCl₂ | 0.3 ml of 1 M stock | Cofactor |
| Trace Elements Solution | 10 ml of 100x stock | Essential Minerals |
| Thiamine & Biotin | 1 ml of 1 mg/ml stock each | Vitamins |
| Antibiotic | Varies | Selection Marker |
This table is based on a standard M9 minimal medium recipe. embl.org
Metabolic Pathways for ¹⁵N-Isoleucine Integration into Proteins
The biosynthetic incorporation of ¹⁵N-isoleucine into proteins relies on the metabolic pathways of the expression host, typically Escherichia coli. The integration of the ¹⁵N isotope into isoleucine can be achieved by providing a ¹⁵N-labeled precursor in the growth medium. The primary pathways for isoleucine biosynthesis start from threonine. nih.gov
The key steps involved are:
Threonine Deamination: The pathway initiates with the deamination of threonine by the enzyme threonine deaminase to produce α-ketobutyrate. nih.govresearchgate.net
Condensation with Pyruvate: Subsequently, α-ketobutyrate is condensed with a molecule of pyruvate.
Isomerization and Reduction: A series of enzymatic reactions involving isomerization and reduction follows.
Transamination: The final step is a transamination reaction, catalyzed by a branched-chain amino acid transaminase, which transfers an amino group to the α-keto acid precursor, yielding L-isoleucine. researchgate.net
For ¹⁵N labeling, if a general nitrogen source like ¹⁵NH₄Cl is used, the ¹⁵N isotope will be incorporated during the final transamination step, leading to uniformly ¹⁵N-labeled isoleucine along with all other amino acids. Alternatively, providing ¹⁵N-labeled threonine or other specific precursors can target the isotope to isoleucine and related metabolic products. The efficiency of incorporation and the degree of isotopic scrambling to other amino acids depend on the specific metabolic state of the expression host and the composition of the growth medium. nih.gov
Cell-Free Protein Expression Systems for Site-Specific Labeling
Cell-free protein expression (CFPE) systems have emerged as a powerful alternative to in vivo methods for producing isotopically labeled proteins. nih.govcortecnet.com These systems utilize extracts from cells (such as E. coli or wheat germ) that contain the necessary machinery for transcription and translation. nih.govthermofisher.com The open nature of CFPE systems allows for precise control over the reaction components, making them ideal for site-specific labeling. ckisotopes.com
For the specific incorporation of ¹⁵N-isoleucine, L-Isoleucine-N-FMOC (¹⁵N) is not directly used in these systems; rather, ¹⁵N-L-isoleucine is added to the reaction mixture. The key advantages of this approach include:
High Incorporation Efficiency: Direct addition of the desired ¹⁵N-labeled amino acid to the reaction mix ensures high levels of incorporation into the target protein. thermofisher.com
Minimized Isotopic Scrambling: As the metabolic pathways are less active compared to in vivo systems, the transfer of the ¹⁵N label from isoleucine to other amino acids is significantly reduced. cortecnet.com
Expression of Toxic Proteins: CFPE systems can produce proteins that are toxic to living cells, expanding the range of proteins that can be studied. thermofisher.comckisotopes.com
Rapidity: Protein synthesis in cell-free systems is generally faster than in vivo expression. thermofisher.com
This method is particularly economical for selective labeling, as the expensive labeled amino acids are used more efficiently. nih.gov
| Feature | In Vivo Expression | Cell-Free Protein Expression |
| Labeling Control | Less direct, relies on cellular metabolism | Direct addition of labeled amino acids |
| Isotopic Scrambling | Can be significant | Minimal |
| Protein Toxicity | Can be a limiting factor | Not a limitation |
| Speed | Slower (cell growth required) | Faster |
| Cost-effectiveness | Generally cheaper for uniform labeling | More economical for selective labeling |
Specific Labeling Schemes for Isoleucine Residues
Different labeling schemes involving ¹⁵N-isoleucine are employed depending on the specific research question and the complexity of the biological system being studied.
Uniform ¹⁵N Labeling
Uniform ¹⁵N labeling is the most straightforward and cost-effective method for isotopic enrichment. protein-nmr.org.uk In this approach, the expression host is grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl. nih.gov This results in the incorporation of ¹⁵N into every nitrogen-containing position in all amino acids, including the backbone and side-chain nitrogens of isoleucine. bohrium.com
The primary application of uniform ¹⁵N labeling is in NMR spectroscopy for protein structure determination and dynamics studies. The ubiquitous ¹⁵N labeling allows for the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N HSQC, which provides a unique signal for each amino acid residue (except proline). nih.govprotein-nmr.org.uk This "fingerprint" of the protein is invaluable for assigning resonances and monitoring changes in the chemical environment of each residue upon ligand binding or conformational changes. protein-nmr.org.uk
Selective ¹⁵N Labeling of Isoleucine
Selective ¹⁵N labeling of isoleucine involves the specific incorporation of ¹⁵N only at isoleucine residues within an otherwise unlabeled protein. This is typically achieved by adding ¹⁵N-labeled L-isoleucine to the growth medium of the expression host. ckisotopes.com The host cells will preferentially uptake and incorporate the externally supplied labeled amino acid over synthesizing it de novo.
This technique is particularly useful for:
Spectral Simplification: In large proteins, uniform labeling can lead to highly crowded spectra with significant signal overlap. Selective labeling dramatically simplifies the spectra, allowing for the unambiguous assignment and analysis of isoleucine resonances. ckisotopes.com
Studying Specific Residues: It enables the focused investigation of the structure and dynamics of isoleucine residues, which are often located in the hydrophobic core of proteins and play a critical role in folding and stability. utoronto.ca
Probing Molecular Interactions: By selectively labeling isoleucine, it is possible to monitor the response of these specific residues to interactions with other molecules.
A key challenge in selective labeling is to prevent metabolic scrambling, where the ¹⁵N isotope is transferred from isoleucine to other amino acids. This can be mitigated by using specific host strains or by carefully controlling the composition of the growth medium. nih.gov
Combined ¹⁵N and ¹³C/²H Labeling for Advanced Studies
For more complex and advanced NMR studies, particularly on larger proteins, ¹⁵N labeling is often combined with the incorporation of other stable isotopes like ¹³C and ²H (deuterium). utoronto.caprotein-nmr.org.uk This "triple-labeling" approach is crucial for overcoming the challenges associated with the slow tumbling of large macromolecules, which leads to broad spectral lines and poor resolution. protein-nmr.org.uk
Key Combined Labeling Strategies:
¹⁵N, ¹³C Labeling: The simultaneous uniform incorporation of ¹⁵N and ¹³C enables a suite of triple-resonance NMR experiments (e.g., HNCA, HNCACB) that facilitate the sequential assignment of backbone resonances. utoronto.ca
¹⁵N, ¹³C, ²H Labeling (Deuteration): Growing proteins in a medium containing D₂O and ¹³C-glucose results in high levels of deuteration. protein-nmr.org.uk Replacing non-exchangeable protons with deuterium (B1214612) significantly reduces dipolar relaxation pathways, leading to sharper NMR signals and improved spectral quality for large proteins. utoronto.ca The amide protons are typically back-exchanged to ¹H for detection. protein-nmr.org.uk
Selective Methyl Labeling: A powerful approach for studying large proteins involves the specific labeling of methyl groups of isoleucine, leucine (B10760876), and valine (ILV). researchgate.net This can be achieved by providing ¹³C-labeled precursors like α-ketobutyrate in a deuterated medium. utoronto.caresearchgate.net This results in a protein where only the methyl groups are protonated and ¹³C-labeled against a deuterated and ¹⁵N-labeled background. This strategy dramatically simplifies the spectrum and provides crucial long-range distance restraints for structure determination. mpg.de
| Labeling Scheme | Isotopes Used | Primary Application | Key Advantage |
| Uniform Labeling | ¹⁵N | Protein structure and dynamics | Cost-effective, provides a global "fingerprint" |
| Selective Labeling | ¹⁵N-Isoleucine | Spectral simplification, focused studies | Reduces spectral crowding, allows for residue-specific analysis |
| Combined Labeling | ¹⁵N, ¹³C, ²H | NMR studies of large proteins | Improves spectral resolution and sensitivity for high MW systems |
| Selective Methyl Labeling | ¹³C-precursors, ¹⁵N, ²H | Structure determination of large proteins | Provides unambiguous long-range distance restraints |
Advanced Analytical Applications in Spectroscopic and Mass Spectrometric Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. The use of ¹⁵N-labeled compounds, such as L-isoleucine-N-Fmoc (¹⁵N), significantly enhances the capabilities of NMR for studying complex biological systems.
Principles of ¹⁵N NMR for Biomolecular Analysis
Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen with a nuclear spin of ½. wikipedia.org Unlike the more abundant ¹⁴N isotope, which has a nuclear spin of 1 and a quadrupole moment that leads to broad NMR signals, ¹⁵N has a fractional nuclear spin that results in narrower and more easily interpretable line widths. wikipedia.org This property makes ¹⁵N an ideal choice for high-resolution NMR studies of biomolecules. wikipedia.org
The natural abundance of ¹⁵N is only 0.36%, which makes it necessary to artificially enrich biological samples with this isotope for effective NMR analysis. wikipedia.org Proteins are often isotopically labeled by expressing them in organisms grown in a medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl. wikipedia.orgnih.gov The incorporation of ¹⁵N allows for the use of a variety of multidimensional NMR experiments that correlate the ¹⁵N nucleus with its attached proton (¹H), providing a unique "fingerprint" for each amino acid residue in a protein. biosupramol.de
A key advantage of ¹⁵N NMR is its large chemical shift range, which spans approximately 1100 ppm. northwestern.edu This wide range minimizes signal overlap and allows for the resolution of individual atomic nuclei within a large biomolecule. northwestern.edu However, ¹⁵N has a low gyromagnetic ratio, which is about 10.14% that of ¹H, resulting in lower intrinsic sensitivity. wikipedia.org To overcome this, techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are employed to enhance the signal resolution. wikipedia.org
Solution-State NMR Studies
A fundamental step in any protein NMR study is the assignment of chemical shifts, which involves correlating specific NMR signals to individual atoms in the protein. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this process. biosupramol.de This two-dimensional experiment correlates the chemical shift of a backbone amide proton (¹H) with that of its directly bonded nitrogen (¹⁵N). biosupramol.de The resulting spectrum displays a unique cross-peak for each non-proline amino acid residue, effectively creating a "fingerprint" of the protein. biosupramol.de
For larger proteins, spectral crowding and broad lines can make the standard HSQC spectrum difficult to interpret. In such cases, Transverse Relaxation-Optimized Spectroscopy (TROSY) is a valuable alternative. nih.gov The ¹H-¹⁵N TROSY-HSQC experiment is particularly effective at high magnetic field strengths and can significantly improve spectral quality for larger biomolecules and intrinsically disordered proteins. nih.gov The use of selective decoupling techniques during ¹⁵N acquisition can further reduce linewidths and enhance resolution. nih.gov
The ability to specifically label certain amino acid types, such as isoleucine, with ¹⁵N provides a powerful tool for simplifying complex spectra and focusing on regions of interest within a protein. nih.govmpg.de
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR that arises from the through-space interaction between nuclear spins. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive measure of internuclear distances up to approximately 6 Å. utoronto.ca NOE-based distance restraints are crucial for determining the three-dimensional structure of proteins in solution. utoronto.ca
Isotopically labeling a protein with ¹⁵N and ¹³C allows for the use of multidimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, such as ¹⁵N-edited NOESY-HSQC, to measure distances between protons. copernicus.org The incorporation of ¹⁵N-labeled isoleucine is particularly valuable due to its frequent location in the hydrophobic cores of proteins. utoronto.ca The methyl groups of isoleucine can provide long-range NOE-based distance restraints that are essential for defining the protein's tertiary structure. utoronto.ca
Recent advancements in NMR methodology, such as the use of pure shift techniques, aim to improve the accuracy of NOE-derived distance measurements by reducing signal overlap. nih.gov
| Experiment | Information Gained | Application in Structure Determination |
| ¹⁵N-edited NOESY-HSQC | Through-space correlations between protons | Provides distance restraints between amino acid residues that are close in space but may be distant in the primary sequence. |
| ¹³C-edited NOESY-HSQC | Through-space correlations involving carbon-attached protons | Crucial for defining the structure of side chains and their packing within the protein core. |
| F1-[¹⁵N,¹³C]-filtered [¹H,¹H] NOESY | Inter-molecular NOEs between a labeled protein and an unlabeled ligand | Used to determine the structure of protein-ligand complexes. copernicus.org |
This table summarizes key NMR experiments used for protein structure determination and the type of information they provide.
Proteins are not static entities; their functions are often intrinsically linked to their dynamic nature. NMR spectroscopy is uniquely suited to probe protein dynamics over a wide range of timescales. nih.govcopernicus.org The analysis of ¹⁵N relaxation parameters, such as the longitudinal (R₁) and transverse (R₂) relaxation rates and the heteronuclear NOE, provides quantitative information about the motions of the protein backbone. nih.gov
Changes in the chemical shifts and line widths of ¹H-¹⁵N HSQC cross-peaks can indicate conformational changes within a protein. copernicus.orgnih.gov For instance, line broadening can be a sign of conformational exchange on the microsecond to millisecond timescale, which is often associated with functionally important motions. copernicus.org
NMR spectroscopy is a powerful tool for studying the interactions between proteins and other molecules, such as small-molecule ligands or other proteins. The binding of a ligand to a ¹⁵N-labeled protein can be readily detected by changes in the ¹H-¹⁵N HSQC spectrum. These changes, known as chemical shift perturbations, can be used to map the binding site on the protein surface.
The use of ¹⁵N-labeled isoleucine can be particularly informative in ligand binding studies, as these residues are often part of the hydrophobic pockets that accommodate ligands. By monitoring the chemical shifts of ¹⁵N-labeled isoleucine residues upon ligand titration, researchers can gain insights into the specific interactions that govern molecular recognition.
Solid-State NMR (ssNMR) Studies
Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for studying the structure and dynamics of non-crystalline, immobile, or very large biological macromolecules in environments that mimic their native state. wikipedia.org The use of isotope-labeled compounds, such as ¹⁵N-labeled L-isoleucine, is fundamental to many ssNMR experiments, particularly for enhancing sensitivity and resolving structural details of complex systems like membrane proteins and amyloid fibrils. acs.org
Membrane proteins, which are crucial for cellular signaling and transport, are notoriously difficult to study with conventional structural biology methods due to their hydrophobic nature and requirement for a lipid bilayer environment. wikipedia.org ssNMR provides a powerful alternative, allowing for the investigation of these proteins in native-like phospholipid bilayers. wikipedia.org The incorporation of ¹⁵N labels into amino acids like isoleucine allows researchers to probe the protein's backbone and side-chain structure and orientation within the membrane. acs.org For example, ¹H-¹⁵N dipolar couplings and ¹⁵N chemical shifts in ssNMR spectra of uniformly ¹⁵N-labeled proteins can reveal the orientation of transmembrane helices relative to the membrane normal. acs.org
Similarly, ssNMR is uniquely capable of providing high-resolution structural details of amyloid fibrils, which are insoluble protein aggregates associated with various neurodegenerative diseases. osti.govfrontiersin.org By selectively or uniformly labeling fibril-forming proteins with ¹³C and ¹⁵N, researchers can determine intermolecular and intramolecular distances, define β-sheet structures, and build detailed molecular models of the fibril architecture. osti.govepa.gov Seeded-growth protocols, where a small amount of tissue-derived amyloid seed is used to grow larger quantities of isotopically labeled fibrils, have enabled the study of disease-relevant fibril structures. osti.gov The analysis of ¹⁵N,¹³C-labeled amyloid beta (Aβ) fibrils, for instance, has been crucial in understanding the structural basis of Alzheimer's disease. osti.gov
Isotopic labeling with ¹⁵N is central to investigating the dynamics of protein backbones and side chains, providing insights into conformational flexibility that is often linked to function. DNP-enhanced ssNMR studies at cryogenic temperatures can trap and characterize different protein conformations. canada.ca By using proteins where only isoleucine residues are ¹³C and ¹⁵N labeled, researchers can use these specific amino acids as probes for conformational freedom in various protein states, including well-folded, intrinsically disordered, and fibrillar forms. canada.ca
¹⁵N labeling, often in combination with ¹³C and deuterium (B1214612), facilitates a variety of multidimensional NMR experiments designed to assign resonances to specific nuclei in the protein. nih.govoup.com These assignments are the first step in any detailed structural or dynamic study. For instance, ¹H, ¹⁵N, and ¹³C resonance assignments of the backbone and methyl groups of isoleucine in membrane proteins have been achieved using both solution and solid-state NMR experiments. oup.com Such studies provide critical information on the flexibility and interaction of different parts of the protein, which are essential for its biological function. canada.ca
Stereochemical Analysis using NMR
L-isoleucine is unusual among the common amino acids as it possesses two stereogenic centers, meaning it can exist as four distinct stereoisomers. Epimerization at the α-carbon is a common issue during peptide synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy offers a straightforward and powerful method for differentiating between isoleucine diastereoisomers, such as L-isoleucine and D-allo-isoleucine, without the need for chiral derivatizing agents. nih.govacs.org
A simple analysis of ¹H and ¹³C NMR spectra allows for the clear differentiation of these stereoisomers by examining the chemical shifts and coupling constants of the signals from the proton and carbon at the α-stereocenter. nih.gov Research has demonstrated consistent trends that distinguish the L-isoleucine and D-allo-isoleucine forms. nih.gov
Key NMR Observables for Stereochemical Differentiation of Isoleucine Derivatives nih.govnih.gov
| NMR Parameter | L-Isoleucine Derivative | D-allo-Isoleucine Derivative | Observation |
| ¹H Chemical Shift (α-CH) | Typically higher ppm | Typically lower ppm | The α-proton of D-allo-isoleucine is consistently shifted to a lower chemical shift, often by more than 1 ppm. |
| ¹³C Chemical Shift (α-CH) | Typically lower ppm | Typically higher ppm | The α-carbon of D-allo-isoleucine generally appears at a higher chemical shift compared to the L-isoleucine form. |
| ³J(CH-CH) Coupling Constant | Larger | Smaller | The coupling constant between the α-proton and the β-proton is consistently larger for the L-isoleucine diastereoisomer. |
| ³J(CH-NH) Coupling Constant | Usually smaller | Usually larger | The coupling constant between the α-proton and the amide proton is typically smaller for the L-isoleucine diastereoisomer. |
This NMR-based method has been successfully applied to estimate the extent of epimerization during reactions such as metal-free N-arylation and peptide coupling, providing a valuable tool for quality control in synthetic chemistry. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone of modern proteomics, offering unparalleled sensitivity and accuracy for protein identification and quantification. The use of stable isotope-labeled internal standards, such as ¹⁵N-labeled L-isoleucine, is central to the most precise quantitative MS techniques.
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for determining the quantity of a substance in a sample. wikipedia.org It is considered a definitive method by metrology institutes and is used to certify reference materials. osti.gov The core principle involves adding a known amount of an isotopically enriched standard (the "spike"), such as a ¹⁵N-labeled peptide, to a sample containing the native, unlabeled analyte (the "light" version). wikipedia.orgepa.gov
The isotopically labeled standard is chemically identical to the analyte, ensuring they behave the same way during sample preparation, purification, and ionization. nih.gov After the spike and sample are thoroughly mixed and equilibrated, the mixture is analyzed by a mass spectrometer. epa.gov The instrument measures the ratio of the signal intensity of the "heavy" labeled isotope to the "light" natural isotope. osti.gov Because the amount of the added spike is known, this measured ratio allows for the precise calculation of the initial amount of the analyte in the original sample. up.ac.za A key advantage of IDMS is that the accuracy of the final result does not depend on the quantitative recovery of the analyte after the spike is added, as long as the spike and analyte are fully mixed. osti.govepa.gov
Quantitative Analysis of Peptides and Proteins
IDMS is the gold standard for the quantitative analysis of peptides and proteins. nih.gov In a typical "bottom-up" proteomics workflow, proteins are first digested into smaller peptides using an enzyme like trypsin. acs.org To quantify a specific protein, a known amount of a synthetic peptide, identical in sequence to a target peptide from the protein but containing one or more heavy isotopes (e.g., ¹⁵N or ¹³C in an isoleucine residue), is added to the sample. nih.govnih.gov
This stable isotope-labeled peptide serves as an internal standard. nih.gov During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the labeled ("heavy") and unlabeled ("light") peptides co-elute from the chromatography column but are distinguished by the mass spectrometer due to their mass difference. frontiersin.org The ratio of their peak areas or intensities is then used to calculate the concentration of the original peptide in the sample, and by extension, the protein from which it was derived. youtube.com This approach, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high sensitivity and specificity for quantifying proteins even in highly complex biological mixtures like blood plasma or cell lysates. acs.orgnih.gov The use of ¹⁵N-labeled proteins or peptides as internal standards is now an accepted benchmark for accurate protein quantification. nih.gov
Reporter Ion-Based Quantification Techniques (e.g., TMT, DiLeu)
In quantitative proteomics, isobaric labeling reagents are employed to compare protein abundance across multiple samples simultaneously. thermofisher.com L-Isoleucine-N-Fmoc (¹⁵N) can serve as a precursor in the synthesis of custom or specialized isobaric tags. Isobaric tags, such as Tandem Mass Tags™ (TMT) and Dimethyl Leucine (B10760876) (DiLeu) tags, are chemically identical in mass but are designed to generate unique reporter ions upon fragmentation in a mass spectrometer. thermofisher.comcuni.cz
While commercial TMT reagents are widely used, custom tags incorporating specific labeled amino acids can be developed for specialized applications. nih.gov For instance, the DiLeu tag strategy, which uses dimethylated leucine, provides a cost-effective alternative to commercial tags. nih.govresearchgate.net By using Fmoc-(¹⁵N)Isoleucine in the synthesis of such tags, researchers can create novel multiplexing reagents. The ¹⁵N label contributes to the mass of the reporter or balancer portion of the tag, enabling the creation of new channels for multiplexed experiments. cuni.cz This approach allows for the simultaneous analysis of multiple experimental conditions, reducing variability and increasing throughput in quantitative proteomics studies. thermofisher.com
| Tag Type | Principle of Operation | Role of L-Isoleucine-N-Fmoc (¹⁵N) |
| TMT (Tandem Mass Tag™) | Isobaric tags with ¹³C and ¹⁵N isotopes distributed between a reporter and a balancer group. Upon MS/MS fragmentation, unique reporter ions are generated for quantification. cuni.czresearchgate.net | Can be used as a synthetic precursor for creating customized or novel TMT-like reagents with different reporter ion masses. |
| DiLeu (Dimethyl Leucine) | Isobaric tags based on N,N-dimethyl leucine. Different isotopic compositions (e.g., using deuterium) create multiple channels for quantification. cuni.cznih.gov | Can be used to synthesize isoleucine-based isobaric tags, where the ¹⁵N provides an additional isotopic variant for expanding multiplexing capabilities. |
Metabolite Identification and Tracing in Research Models
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. doi.org By introducing a compound labeled with a heavy isotope, such as ¹⁵N-labeled L-isoleucine, researchers can track its incorporation into various metabolic pathways. isotope.com The Fmoc protecting group is typically removed before introducing the amino acid into a biological system, such as a cell culture or an animal model. chempep.comisotope.com
Once inside the system, the ¹⁵N-isoleucine participates in metabolic reactions just like its unlabeled counterpart. nih.gov Using mass spectrometry, scientists can identify and quantify the downstream metabolites that contain the ¹⁵N label. This is achieved by detecting the characteristic mass shift in the resulting molecules; for each nitrogen atom from the tracer that is incorporated, the mass of the metabolite increases by approximately one dalton compared to its unlabeled form. nih.govnih.gov
This Stable Isotope-Resolved Metabolomics (SIRM) approach is invaluable for:
Mapping Metabolic Pathways: Elucidating how precursor molecules are converted into various products. isotope.com
Quantifying Metabolic Flux: Measuring the rate of turnover in metabolic pathways.
Identifying Unknown Metabolites: The predictable mass shift helps in annotating peaks in a complex metabolome by linking them back to the original labeled precursor. doi.org
For example, a study involving the administration of ¹⁵N-labeled L-isoleucine to rats demonstrated that the ¹⁵N label was conserved during its metabolic conversion to L-alloisoleucine, providing insights into the biochemical mechanism of this transformation. nih.gov Similarly, in cell culture experiments (a technique known as SILAC - Stable Isotope Labeling by Amino Acids in Cell Culture), ¹⁵N-labeled amino acids are added to the growth medium to be incorporated into all newly synthesized proteins. chempep.comisotope.comyoutube.com This allows for the precise quantification of protein turnover and expression changes. nih.gov
Fragmentation Pathways and Isotopic Signatures in MS
In mass spectrometry, the ¹⁵N label in L-Isoleucine-N-Fmoc provides a distinct isotopic signature that is fundamental to its use as an analytical tool. When a molecule containing ¹⁵N is analyzed, its mass spectrum will show a peak or a pattern of peaks shifted to a higher mass-to-charge (m/z) ratio compared to the natural abundance (¹⁴N) compound. nih.gov This mass difference is precisely what allows labeled compounds to be distinguished from their unlabeled endogenous counterparts in a complex mixture. alfa-chemistry.com
During tandem mass spectrometry (MS/MS), molecules are fragmented in a controlled manner to generate structural information. The fragmentation pattern of an amino acid is characteristic of its structure. rsc.org For L-isoleucine, collision-induced dissociation (CID) produces specific fragment ions, including side-chain losses that can help differentiate it from its isomer, L-leucine. rsc.orgwvu.edu
When a ¹⁵N-labeled amino acid is fragmented, the ¹⁵N atom is retained in specific fragment ions. nih.govnih.gov This provides two key benefits:
Confirmation of Identity: Observing the expected mass shift in a fragment ion confirms that it originates from the labeled precursor. nih.govnih.gov
Structural Elucidation: By tracking which fragments retain the ¹⁵N label, researchers can deduce the location of the nitrogen atom within the molecule and gain deeper insight into fragmentation mechanisms. nih.gov
For instance, in peptide sequencing, if a peptide was synthesized using Fmoc-(¹⁵N)Isoleucine, the fragment ions containing that specific isoleucine residue (such as b- and y-ions) will exhibit a +1 Da mass shift, confirming the residue's position in the sequence. nih.gov
| Ion Type | Description | Isotopic Signature with ¹⁵N-Isoleucine |
| Precursor Ion | The intact, ionized molecule before fragmentation. | Exhibits a mass shift corresponding to the number of ¹⁵N atoms incorporated. nih.gov |
| Fragment Ions (e.g., b- and y-ions) | Products of the fragmentation of the precursor ion in MS/MS. | Fragments containing the ¹⁵N-labeled isoleucine residue will show a corresponding mass shift, helping to pinpoint the label's location. nih.govnih.gov |
| Side-chain Fragments (e.g., d- and w-ions) | Fragments resulting from cleavage within the amino acid side chain. | Can provide specific signatures for isomers like leucine and isoleucine; the ¹⁵N label aids in confirming the origin of these fragments. wvu.edu |
Hybrid Analytical Approaches
L-Isoleucine-N-Fmoc (¹⁵N) is often utilized in hybrid or multidimensional analytical workflows that couple separation techniques with mass spectrometry to analyze complex biological mixtures. The most common of these is Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netthermofisher.com
In an LC-MS approach, the sample is first injected into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties (e.g., polarity, size) as they pass through a chromatography column. nih.gov This separation over time reduces the complexity of the mixture entering the mass spectrometer at any given moment, which helps to reduce ion suppression and allows for more accurate detection and quantification of individual compounds. researchgate.net
The use of ¹⁵N-labeled compounds is fully compatible with these hybrid methods:
LC-MS/MS for Metabolomics: In metabolic tracing studies, cell or tissue extracts are separated by LC before MS analysis. The ¹⁵N-labeled isoleucine and its various ¹⁵N-containing metabolites will elute from the column at characteristic retention times. The mass spectrometer then detects these compounds and distinguishes them from the unlabeled pool based on their increased mass. nih.govresearchgate.net
LC-MS/MS for Proteomics: In quantitative proteomics, a protein digest is separated by LC. The mass spectrometer identifies the eluting peptides and, in reporter-ion-based methods, fragments them to release the reporter ions for quantification. nih.gov The separation step is crucial for reducing the number of different peptides being analyzed simultaneously, leading to more accurate quantification. acs.org
Beyond LC-MS, ¹⁵N-labeled compounds are also central to hybrid approaches involving Nuclear Magnetic Resonance (NMR) spectroscopy. While MS is highly sensitive, NMR provides detailed structural information about molecules in solution. researchgate.net Combining data from both MS and NMR can provide a more complete picture of a biological system. For example, MS can identify and quantify metabolites containing the ¹⁵N label, while ¹⁵N-NMR experiments can provide information about the precise location of the ¹⁵N atom within the molecular structure and its chemical environment. nih.govalfa-chemistry.com
Applications in Structural Biology and Biophysical Characterization
Elucidation of Protein Three-Dimensional Structures
The determination of high-resolution protein structures is fundamental to understanding their function. NMR spectroscopy, empowered by isotopic labeling, is a primary tool for this purpose in solution, mimicking physiological conditions. westmont.edu
Detailed Research Findings: The use of ¹⁵N-labeled amino acids is central to modern multidimensional NMR techniques. chempep.com When L-Isoleucine-¹⁵N is incorporated into a protein, it allows for the acquisition of heteronuclear correlation spectra, most commonly the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This spectrum provides a unique signal, or "fingerprint," for each isoleucine residue's backbone amide group. protein-nmr.org.uknih.gov The chemical shifts of these signals are highly sensitive to the local chemical environment, providing crucial information about secondary and tertiary structure.
Furthermore, isoleucine is an important residue for defining the three-dimensional fold of a protein due to its prevalence in hydrophobic cores. utoronto.ca The ¹⁵N label is essential for triple-resonance experiments (¹H, ¹³C, ¹⁵N), which form the basis for sequential backbone and side-chain resonance assignment, a prerequisite for structure determination. protein-nmr.org.uk The location of the isoleucine δ1 methyl group, at a significant distance from the protein backbone, is particularly useful for observing Nuclear Overhauser Effects (NOEs) between the methyl protons and other side chains that may be distant in the primary sequence but close in 3D space. utoronto.ca These NOE-based distance restraints are essential for calculating and refining the final protein structure. utoronto.ca
| Protein/System Studied | Technique | Key Finding | Reference |
| General Protein Studies | Multidimensional NMR | ¹⁵N-labeling enables ¹H-¹⁵N HSQC "fingerprinting" and is essential for triple-resonance experiments used for sequential resonance assignment. | protein-nmr.org.uknih.gov |
| Maltose Binding Protein (41 kDa) | ¹³C-¹H correlation spectroscopy | Cross-peaks from isoleucine δ1 methyl groups are often significantly better resolved than signals from other methyl types, even in large proteins. | utoronto.ca |
| General Protein Structure Analysis | NOE-based NMR | The isoleucine δ1 methyl group provides long-range distance restraints crucial for determining high-resolution structures. | utoronto.ca |
Investigating Protein Folding, Unfolding, and Misfolding Mechanisms
Understanding the pathways by which proteins attain their native structure, as well as the mechanisms leading to misfolding and aggregation, is critical for both fundamental biology and disease research. ¹⁵N-Isoleucine labeling provides a window into these complex processes.
Detailed Research Findings: Researchers have used ¹⁵N-isoleucine as a specific probe to monitor various states of a protein's life cycle. A notable study on the PI3K SH3 domain utilized isoleucine residues as reporters to characterize the protein in its native, unfolded, and fibrillar (misfolded) states using solid-state NMR. nih.gov In well-folded proteins, the rigid structural constraints lead to well-resolved NMR signals for individual isoleucine residues. nih.gov In contrast, in unfolded or intrinsically disordered states, the increased conformational freedom results in different chemical shift distributions. nih.gov This approach allows for a detailed analysis of the conformational ensembles present in different states. For example, studies on α-synuclein, an intrinsically disordered protein implicated in Parkinson's disease, have used isoleucine labeling to probe its structure. nih.gov The ability to track the signals from specific isoleucine residues as a protein folds or misfolds provides direct evidence of the structural transitions occurring in different regions of the polypeptide chain. nih.govnih.gov
| Protein/System Studied | Technique | Key Finding | Reference |
| PI3K SH3 Domain | DNP-Enhanced Solid-State NMR | The five isoleucine residues were used as probes to report on backbone and side-chain flexibility in the native, unfolded, and fibrillar states. | nih.gov |
| α-Synuclein (IDP) | DNP-Enhanced Solid-State NMR | The two isoleucine residues were used to study the distribution of side-chain chemical shifts in an intrinsically disordered protein. | nih.gov |
| Ribosome-Nascent Chain Complexes (RNCs) | Solution-State NMR | ¹⁵N labeling is crucial for studying partially disordered states of emergent nascent chains during co-translational folding, taking advantage of the large chemical shift dispersion of amide nitrogens. | nih.gov |
Characterization of Protein-Protein and Protein-Ligand Interactions
Molecular recognition is at the heart of nearly all biological processes. Selectively labeling one interaction partner with ¹⁵N-Isoleucine is a powerful method for mapping binding interfaces and quantifying binding affinities. nih.govresearchgate.net
Detailed Research Findings: The most common NMR method for studying interactions is chemical shift perturbation (CSP) mapping. duke.edu In a typical experiment, a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is recorded alone and then again after the addition of its unlabeled binding partner. duke.edu Residues at the binding interface, including isoleucine, will experience a change in their local environment upon complex formation, causing their corresponding peaks in the HSQC spectrum to shift. researchgate.net By tracking these changes, the binding site can be mapped onto the protein's structure. duke.edu
The nature of the spectral changes also provides information about the kinetics of the interaction. In the fast-exchange regime, a single, population-weighted average peak is observed to move progressively during a titration, allowing for the determination of the dissociation constant (Kd). researchgate.net In the slow-exchange regime, the peaks corresponding to the free and bound states are observed simultaneously, with the intensity of the free peak decreasing and the bound peak increasing as more ligand is added. nih.gov
| Interaction System | Technique | Key Finding | Reference |
| Generic Protein-Ligand System | ¹H-¹⁵N HSQC Titration | Chemical shift perturbations of ¹⁵N-labeled residues upon ligand binding map the interaction surface and can be used to determine the dissociation constant (Kd). | researchgate.netduke.edu |
| Ubiquitin and SH3-C | ¹H-¹⁵N HSQC Titration | By quantifying chemical shift changes in both ¹⁵N-labeled proteins, the interaction interfaces were mapped for both partners. | researchgate.net |
| Flavodoxin and Methionine Synthase | Cross-Saturation Experiment | Demonstrated the utility of NMR for studying weak interactions (Kd ~10 mM) by transferring magnetization from an unlabeled partner to a ¹⁵N-labeled one. | duke.edu |
Studies on Conformational Flexibility and Dynamics
Proteins are not static entities; their function often depends on their intrinsic flexibility and dynamic motions. NMR spectroscopy, using ¹⁵N-labeled probes, is uniquely suited to characterize these dynamics over a wide range of timescales.
Detailed Research Findings: ¹⁵N NMR relaxation experiments (measuring T₁, T₂, and heteronuclear NOE) on proteins containing ¹⁵N-Isoleucine can provide quantitative data on the motions of the protein backbone at specific residue positions. duke.edu These measurements can identify regions of high flexibility (e.g., loops or termini) versus regions that are rigid (e.g., the core of a folded domain). nih.gov
By analyzing the chemical shifts and line shapes of isoleucine residues, researchers can gain insight into the conformational ensembles that a protein samples. nih.gov For instance, the Cδ1 chemical shift of isoleucine is highly sensitive to the χ2 torsion angle of its side chain, providing a direct probe of its rotameric state. nih.gov Comparing the distribution of these conformations in different functional states of a protein can reveal how dynamics are linked to function. nih.gov
| Protein/System Studied | Technique | Key Finding | Reference |
| Protein GABARAP | DNP-Enhanced Solid-State NMR | In the well-folded protein, most isoleucine chemical shifts were well-resolved, indicating limited backbone and side-chain motion at cryogenic temperatures. | nih.gov |
| Bovine PI3K SH3 Domain | DNP-Enhanced Solid-State NMR | Signal overlap for some isoleucine residues indicated higher flexibility, as these residues were located in a flexible C-terminus or in coil regions. | nih.gov |
| General Protein Dynamics | ¹⁵N Relaxation Experiments | ¹⁵N relaxation measurements are extensively used to describe the dynamics of the protein backbone, mapping flexibility and rigidity. | duke.edu |
High-Resolution Structural Studies of Macromolecular Complexes
Studying large proteins and protein complexes (>30 kDa) by NMR is challenging due to rapid signal decay and severe spectral overlap. Isotopic labeling strategies, including selective ¹⁵N-Isoleucine incorporation, are critical for overcoming these limitations.
Detailed Research Findings: For large macromolecular assemblies, uniform ¹³C, ¹⁵N labeling often results in spectra that are too crowded to interpret. utoronto.ca A powerful strategy is to use selective labeling, where only specific amino acid types, like isoleucine, are ¹⁵N-labeled. This dramatically simplifies the spectrum, allowing for the analysis of very large systems. westmont.edu Often, this is combined with deuteration of the protein at non-labile positions, which reduces relaxation rates and sharpens NMR signals. utoronto.ca
The development of Transverse Relaxation-Optimized Spectroscopy (TROSY) has been a major breakthrough for studying large complexes. duke.edunih.gov TROSY-based experiments, such as the ¹H-¹⁵N TROSY-HSQC, significantly reduce line widths for large molecules, extending the size limit of NMR studies. ¹⁵N detection is particularly advantageous for large systems and at the ultra-high magnetic fields now available, as the ¹⁵N nucleus has favorable relaxation properties. nih.gov These methods have been successfully applied to study large, intrinsically disordered proteins and their complexes. nih.gov
| System Type | Technique | Key Finding | Reference |
| Large Proteins (>30-50 kDa) | Selective ¹⁵N-Isoleucine labeling with deuteration | Simplifies spectra and improves sensitivity, enabling structural studies of larger systems. | utoronto.ca |
| Large, Disordered Proteins | ¹⁵N-detected TROSY experiments | Overcomes limitations of ¹H-detection for large systems by exploiting the favorable relaxation properties of ¹⁵N, enabling assignments in proteins of several hundred residues. | nih.gov |
| General Macromolecular Complexes | Selective Isotope Labeling | Selective labeling of individual molecules or subdomains within a large complex can overcome spectral crowding. | duke.edu |
Analysis of Peptide and Protein Stability
The thermodynamic stability of a protein is a key determinant of its function and lifespan in the cell. NMR studies using ¹⁵N-labeled isoleucine can provide residue-specific information about the stability of different parts of a protein.
Detailed Research Findings: Protein stability is often assessed by monitoring the unfolding transition induced by heat or chemical denaturants. By recording a series of ¹H-¹⁵N HSQC spectra of a protein containing ¹⁵N-Isoleucine at increasing temperatures or denaturant concentrations, one can observe the disappearance or shifting of peaks as the protein unfolds.
Because each isoleucine residue gives a distinct peak, it is possible to monitor the unfolding of different regions of the protein independently. Isoleucine residues located in the stable hydrophobic core will typically retain their native-state signal until high concentrations of denaturant are reached. In contrast, residues in less stable regions may show changes earlier in the titration. This allows for the characterization of folding intermediates and the identification of the most stable elements of the protein's structure. This residue-specific view of stability is a unique advantage of the NMR-based approach.
Applications in Quantitative Proteomics Research
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using ¹⁵N-Isoleucine
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for in vivo incorporation of isotope-labeled amino acids into proteins. thermofisher.comnih.govnih.gov In this method, cells are cultured in a medium where a natural "light" amino acid is replaced by a "heavy" isotopic counterpart, such as ¹⁵N-labeled isoleucine. thermofisher.com As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. researchgate.net This results in two cell populations: a "light" population grown in standard media and a "heavy" population grown in the labeled media.
Because the heavy and light amino acids are chemically identical, their incorporation has no impact on cell physiology, and the resulting labeled proteins behave identically during biochemical separation processes. nih.govyale.edu After the labeling phase, the cell populations can be combined, and subsequent variations from sample processing are minimized, leading to high quantitative accuracy. nih.govnih.gov
The primary application of SILAC is the direct comparison of protein abundance between different cell states. nih.gov After labeling, cell lysates from the "light" and "heavy" populations are mixed, typically in a 1:1 ratio. openaccesspub.org The combined protein mixture is then digested into peptides, which are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
In the mass spectrometer, a peptide containing the heavy ¹⁵N-isoleucine will appear at a slightly higher mass-to-charge (m/z) ratio than its light counterpart, creating a distinct isotopic envelope. The relative abundance of a specific protein between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs. yale.edu This ratio directly reflects the difference in protein expression levels.
Table 1: Illustrative SILAC Data for Protein Abundance Comparison This table represents hypothetical data to illustrate the principle of SILAC quantification.
| Protein ID | Peptide Sequence | Light Peak Area (AU) | Heavy Peak Area (AU) | Heavy/Light Ratio | Fold Change |
| P12345 | G.VNDNEEGFFSAR.K | 8.5e6 | 1.7e7 | 2.0 | 2.0 (Upregulated) |
| Q67890 | L.TLYGFGG.V | 5.2e7 | 5.1e7 | 0.98 | ~1.0 (No Change) |
| P54321 | I.ATEEQLK.T | 9.9e6 | 2.5e6 | 0.25 | 4.0 (Downregulated) |
SILAC is exceptionally well-suited for studying dynamic changes in the proteome in response to various stimuli, such as drug treatment, environmental stress, or cellular differentiation. researchgate.net In a typical experiment, one cell population is labeled with heavy ¹⁵N-isoleucine and subjected to a specific stimulus, while the control "light" population is left untreated. nih.gov By comparing the proteomes of the stimulated and control cells, researchers can identify and quantify thousands of proteins that are up- or downregulated in response to the treatment. researchgate.net This approach provides a global snapshot of the cellular response at the protein level.
For example, a study investigating the cellular response to heat stress could use ¹⁵N-isoleucine labeling to quantify changes in protein expression over time, revealing the dynamics of chaperone proteins and other stress-related factors. nih.gov
Absolute Quantification of Proteins and Peptides (AQUA)
The Absolute Quantification (AQUA) strategy offers a method for determining the precise molar amount of a specific protein or its post-translationally modified form in a complex sample. nih.govnih.gov This technique relies on the use of a synthetic, stable isotope-labeled peptide as an internal standard. L-Isoleucine-N-Fmoc (¹⁵N) is used during solid-phase synthesis to create a heavy version of a target peptide that is naturally produced when the protein of interest is digested. isotope.com
This synthetic "AQUA peptide" is chemically identical to its endogenous counterpart but has a known concentration and a greater mass due to the incorporated ¹⁵N isotope. creative-proteomics.com A precisely known amount of the AQUA peptide is spiked into a biological sample (e.g., a cell lysate) before analysis. nih.gov The sample is then analyzed by mass spectrometry, often using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to measure the signal intensities of both the native (light) and the AQUA (heavy) peptides. nih.govnih.gov By comparing the peak area of the native peptide to that of the known quantity of the internal standard, the absolute concentration of the target protein in the original sample can be calculated. creative-proteomics.com
Targeted Proteomics using Labeled Internal Standards
Targeted proteomics aims to accurately and reproducibly quantify a predefined set of proteins across multiple samples, overcoming the stochastic nature of discovery-based (shotgun) proteomics. nih.gov Methods like SRM and PRM achieve high sensitivity and specificity by programming the mass spectrometer to look only for specific peptide ions.
The use of stable isotope-labeled (SIL) peptides, synthesized using precursors like L-Isoleucine-N-Fmoc (¹⁵N), is fundamental to the precision of these targeted assays. nih.gov These SIL peptides serve as ideal internal standards. nih.gov They are added to each sample in a known amount and co-elute with their endogenous counterparts during liquid chromatography. yale.edu The mass spectrometer can distinguish between the light (endogenous) and heavy (standard) peptides. The ratio of their signals allows for precise relative quantification of the target protein across different samples, correcting for variations in sample preparation and instrument performance. nih.govnih.gov
Table 2: Example of a Targeted Proteomics Panel using ¹⁵N-Isoleucine Labeled Standards This table illustrates how labeled standards are used to compare a target protein across different conditions.
| Protein Target | Peptide Monitored | Sample Condition | Endogenous Peptide Signal (Light) | Labeled Standard Signal (Heavy) | Normalized Ratio (Light/Heavy) |
| Kinase X | ILEELREST.R | Control | 1.2e5 | 5.0e5 | 0.24 |
| Kinase X | ILEELREST.R | Treatment A | 3.6e5 | 5.1e5 | 0.71 |
| Kinase X | ILEELREST.R | Treatment B | 0.5e5 | 4.9e5 | 0.10 |
Methodologies for Protein Expression Monitoring
Monitoring protein expression is crucial for understanding complex biological processes. Stable isotope labeling with compounds like ¹⁵N-isoleucine provides robust internal standards for accurate and reproducible protein expression monitoring. nih.govnih.gov Whether through metabolic labeling in SILAC or the use of synthetic peptides in targeted methods, the core principle involves comparing the signal from an endogenous protein to its labeled counterpart. nih.govnih.gov
In-vitro protein expression systems can also be used to generate full-length, heavy-labeled proteins to serve as superior internal standards. thermofisher.com These systems allow for the synthesis of proteins containing ¹⁵N-isoleucine, which can then be added to a sample to control for variations in both protein digestion efficiency and mass spectrometry analysis. This provides a comprehensive method for monitoring the expression levels of specific proteins with high accuracy. thermofisher.com
Applications in Metabolic Research and Pathway Elucidation
¹⁵N-Based Metabolic Flux Analysis (MFA) Methodologies
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. medchemexpress.com The use of stable isotopes like ¹⁵N is a cornerstone of modern MFA. In this context, L-Isoleucine (¹⁵N) is introduced as a tracer into a biological system, such as a cell culture or a model organism. medchemexpress.comyoutube.com As the cells metabolize the labeled isoleucine, the ¹⁵N atom is incorporated into other molecules. By using high-resolution analytical techniques like mass spectrometry (MS), researchers can measure the extent of ¹⁵N enrichment in various metabolites, providing a detailed map of nitrogen flow and reaction rates. nih.gov
A primary application of L-Isoleucine (¹⁵N) is to trace the movement of nitrogen through interconnected metabolic pathways. wikipedia.org Nitrogen is a fundamental component of amino acids, nucleotides, and other essential biomolecules. When ¹⁵N-labeled isoleucine is supplied to cells, its labeled amino group can be transferred to other molecules via transamination reactions. wikipedia.org For example, the ¹⁵N can be transferred from isoleucine to an α-keto acid, forming a new ¹⁵N-labeled amino acid. By tracking the appearance of the ¹⁵N label in other amino acids and nitrogen-containing compounds, researchers can delineate the specific pathways of nitrogen assimilation and distribution. vliz.benih.gov This allows for the direct observation of nitrogen trafficking in real-time, revealing how cells allocate this critical resource.
The table below illustrates the principle of tracing nitrogen flow using a ¹⁵N-labeled substrate.
| Step | Description | Example with L-Isoleucine (¹⁵N) |
|---|---|---|
| 1. Introduction of Tracer | A substrate containing a stable isotope is introduced into the biological system. | L-Isoleucine (¹⁵N) is added to cell culture media. |
| 2. Metabolic Conversion | The organism's metabolic machinery processes the labeled substrate. Nitrogen is transferred to other molecules. | The ¹⁵N-amino group from isoleucine is transferred to α-ketoglutarate, forming ¹⁵N-glutamate. |
| 3. Detection | Analytical instruments (e.g., Mass Spectrometry) are used to detect the location and abundance of the isotope in various metabolites. | Mass spectrometry detects an increase in the mass of glutamate (B1630785) corresponding to the ¹⁵N incorporation. |
| 4. Pathway Mapping | The flow of the isotope from the initial substrate to downstream products reveals the active metabolic pathways. | Observing ¹⁵N in glutamate, alanine, and aspartate confirms the role of transamination pathways originating from isoleucine. |
Beyond just tracing pathways, ¹⁵N-labeling allows for the precise quantification of the rates of amino acid synthesis (anabolism) and breakdown (catabolism). nih.gov By measuring the rate at which the ¹⁵N from a labeled source like isoleucine appears in other amino acids, researchers can calculate their de novo synthesis rates. nih.govresearchgate.net Conversely, the rate of L-Isoleucine (¹⁵N) catabolism can be determined by monitoring the decline of the labeled isoleucine pool and the rate of appearance of its nitrogen in metabolic end-products, such as ammonia (B1221849) or urea (B33335). nih.gov This quantitative data is essential for building accurate computational models of metabolism and understanding how cells maintain the delicate balance of amino acid pools. nih.govnih.gov
Elucidation of Specific Metabolic Cycles and Nodes
The use of ¹⁵N-labeled isoleucine is instrumental in identifying and understanding the function of key metabolic intersections, or "nodes," which are points where multiple pathways converge. A prime example is the central role of the amino acid glutamate as a hub for nitrogen distribution. nih.gov By introducing L-Isoleucine (¹⁵N) and observing the rapid and significant labeling of the glutamate pool, researchers can quantitatively confirm its function as a primary amino group donor for the synthesis of numerous other amino acids. nih.gov Furthermore, this technique can help determine the directionality and reversibility of metabolic reactions under different physiological conditions. For instance, ¹⁵N-MFA studies have been used to uncover the unidirectionality of isoleucine biosynthesis itself in certain organisms. nih.gov
Substrate Utilization Studies in Model Organisms (e.g., Microbial Systems)
L-Isoleucine (¹⁵N) is a valuable tool for studying how different organisms, particularly microbes, utilize amino acids from their environment. vliz.be In complex microbial communities, for example, researchers can add ¹⁵N-labeled isoleucine to the growth medium to determine which species are actively consuming it. By analyzing the proteome of individual species for ¹⁵N incorporation, scientists can unravel the nutritional preferences and metabolic niches of each microbe within the ecosystem. vliz.be Such studies have been crucial in fields like environmental microbiology and gut microbiome research. Additionally, studies in single-organism microbial systems, such as Corynebacterium glutamicum, have utilized ¹⁵N-labeled precursors to optimize the biotechnological production of amino acids like isoleucine, achieving high isotopic enrichment for use in further research. nih.gov
The following table presents data adapted from a study on the microbial synthesis of L-[¹⁵N]isoleucine, illustrating the efficiency of substrate conversion in a model bacterial system. nih.gov
| Organism | Labeled Precursor | Product | Achieved Concentration (μmol/mL) | Isotopic Enrichment |
|---|---|---|---|---|
| Corynebacterium glutamicum | [¹⁵N]Ammonium Sulfate (B86663) | L-[¹⁵N]Isoleucine | 120 | 96 atom% ¹⁵N |
| Corynebacterium glutamicum | [¹⁵N]Ammonium Sulfate | L-[¹⁵N]Leucine | 138 | 95 atom% ¹⁵N |
Insights into Metabolic Regulation in Research Models
Ultimately, tracing and quantifying metabolic fluxes with ¹⁵N-labeled isoleucine provides deep insights into how metabolic networks are regulated. By comparing the metabolic flux maps of cells under different conditions (e.g., normal vs. disease state, nutrient-rich vs. nutrient-poor), researchers can identify regulatory checkpoints and understand how organisms adapt their metabolism. For example, studies in the plant model Arabidopsis have shown that a deficiency in isoleucine biosynthesis can alter the transcript levels of genes involved in both branched-chain amino acid and glucosinolate metabolism. nih.gov Using a ¹⁵N tracer like L-isoleucine in such a system would allow researchers to directly measure how these genetic changes translate into functional alterations in metabolic pathway activity, providing a more complete picture of metabolic control.
Future Directions and Emerging Research Avenues
Advancements in Automated Peptide Synthesis for Labeled Compounds
Automated peptide synthesis has revolutionized the way researchers construct peptides, and ongoing advancements are set to further streamline the incorporation of labeled compounds like L-Isoleucine-N-Fmoc (15N). Modern peptide synthesizers are increasingly sophisticated, offering higher precision, efficiency, and ease of use. creative-peptides.com The integration of advanced technologies is minimizing human error and ensuring the consistent quality of synthesized peptides. creative-peptides.comcreative-peptides.com
Future automated systems are expected to feature enhanced capabilities for handling a wider variety of amino acids and their modifications, which will be particularly beneficial for the incorporation of specialized labeled compounds. peptidescientific.com Innovations in solid-phase peptide synthesis (SPPS), the foundational technology for most automated synthesizers, continue to improve yields and reduce synthesis times. creative-peptides.com The development of novel resins and coupling reagents is also contributing to more efficient and reliable synthesis of complex peptides incorporating L-Isoleucine-N-Fmoc (15N). nih.gov
Development of Novel Isotopic Labeling Strategies
The development of new isotopic labeling strategies is expanding the toolkit available to researchers for studying protein structure and function. While uniform labeling has been a standard approach, more sophisticated methods are gaining traction. utoronto.canih.gov These include:
Selective Labeling: This strategy involves the incorporation of labeled amino acids at specific sites within a protein. nih.gov This can be achieved by providing the expression system with a labeled amino acid, such as L-Isoleucine-N-Fmoc (15N), which is then incorporated at the corresponding codons. nih.gov This method is particularly useful for simplifying complex NMR spectra of large proteins. utoronto.ca
Segmental Isotope Labeling: This technique allows for the labeling of specific segments or domains of a protein. nih.govrsc.org Different protein fragments can be produced with distinct isotopic labeling patterns and then ligated together to form the full-length protein. rsc.org This approach is invaluable for studying the structure and dynamics of large, multi-domain proteins.
Cell-Free Protein Synthesis: Cell-free systems offer a high degree of control over the composition of the reaction mixture, making them ideal for incorporating labeled amino acids with high efficiency. oup.com These systems can be supplemented with L-Isoleucine-N-Fmoc (15N) to produce labeled proteins for a variety of downstream applications.
These advanced labeling strategies, in conjunction with L-Isoleucine-N-Fmoc (15N), are enabling researchers to tackle increasingly complex biological questions.
Integration with Cryo-Electron Microscopy (Cryo-EM) for Structural Biology
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large and dynamic biomolecular complexes. The integration of isotopic labeling with Cryo-EM is a promising area of research that could provide unprecedented insights into protein structure and function.
While Cryo-EM does not directly detect isotopic labels in the same way as NMR or mass spectrometry, the use of labeled proteins can aid in the interpretation of Cryo-EM maps. For instance, the incorporation of L-Isoleucine-N-Fmoc (15N) into a protein can be used in conjunction with other techniques, such as NMR, to validate and refine structural models derived from Cryo-EM data. This hybrid approach can provide a more complete picture of a protein's structure and dynamics.
Machine Learning and Computational Approaches in Isotope-Resolved Data Analysis
The vast and complex datasets generated by modern analytical techniques, such as mass spectrometry and NMR, present a significant challenge for data analysis. Machine learning and other computational approaches are becoming indispensable tools for extracting meaningful information from this data. sepscience.comtechnologynetworks.com
In the context of isotope-resolved data, machine learning algorithms can be trained to:
Identify and quantify labeled peptides and proteins: These algorithms can learn to recognize the characteristic isotopic patterns of compounds labeled with L-Isoleucine-N-Fmoc (15N) and accurately quantify their abundance. acs.org
Deconvolute complex spectra: Machine learning can help to resolve overlapping signals in crowded NMR and mass spectra, improving the accuracy of data analysis. acs.org
Predict protein structure and dynamics: By analyzing isotope-resolved data, machine learning models can contribute to the prediction of protein structures and the characterization of their dynamic behavior.
The application of artificial intelligence and machine learning is poised to revolutionize the analysis of data from experiments utilizing L-Isoleucine-N-Fmoc (15N), enabling researchers to gain deeper insights into complex biological systems. technologynetworks.com
Expansion into More Complex Biological Systems and Assemblies
The use of isotopically labeled amino acids is expanding from the study of isolated proteins to the investigation of more complex biological systems and assemblies. By incorporating L-Isoleucine-N-Fmoc (15N) into proteins, researchers can study their interactions and dynamics within the context of living cells and organisms. nih.gov
In vivo Labeling: Methods for the in vivo incorporation of unnatural and labeled amino acids are becoming increasingly robust. nih.govnih.gov These techniques allow researchers to introduce L-Isoleucine-N-Fmoc (15N) into specific proteins within a living cell, providing a powerful tool for studying protein function in a native environment.
Protein-Protein Interactions: Isotopic labeling is crucial for studying protein-protein interactions. By selectively labeling one protein with L-Isoleucine-N-Fmoc (15N), researchers can use techniques like NMR to map the interaction interface and characterize the dynamics of the complex. protein-nmr.org.uk
Metabolic Studies: 15N labeled compounds are used as tracers to study metabolic pathways and protein synthesis. alfa-chemistry.com By tracking the incorporation of 15N into biomolecules, researchers can elucidate the flow of nitrogen and the dynamics of metabolic networks. alfa-chemistry.com
The ability to study proteins in their native context is essential for understanding their biological function, and L-Isoleucine-N-Fmoc (15N) will continue to be a valuable tool in this endeavor.
High-Throughput Screening Methodologies Utilizing Labeled Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery and biomedical research, allowing for the rapid testing of millions of compounds. wikipedia.orgbmglabtech.com The integration of isotopic labeling into HTS methodologies is enhancing the power and efficiency of these approaches.
Mass Spectrometry-Based Screening: Mass spectrometry is increasingly being used in HTS due to its sensitivity and specificity. The use of isotopically labeled internal standards, which can be synthesized using L-Isoleucine-N-Fmoc (15N), is crucial for accurate quantification in these assays. cpcscientific.comqyaobio.com
NMR-Based Screening: NMR is also a powerful tool for HTS, particularly for fragment-based drug discovery. nih.gov The use of 15N-labeled proteins can significantly enhance the sensitivity and resolution of NMR screening experiments. nih.gov
Metabolomics: High-throughput metabolomics workflows are being developed that utilize isotope tagging for absolute quantification. nih.gov These methods can be used to screen for changes in metabolite levels in response to various stimuli.
Q & A
Q. What are the critical considerations for experimental design when using L-ISOLEUCINE-N-FMOC (15N) in metabolic tracer studies?
Methodological Answer:
- Ensure precise isotopic enrichment validation via isotope ratio mass spectrometry (IRMS) or NMR to confirm 15N incorporation levels .
- Optimize sampling schemes (e.g., soil, vegetation, or biological fluids) to balance precision with available resources, as inconsistent sampling can introduce variability in tracer recovery rates .
- Use controlled labeling conditions (e.g., temperature, pH) to minimize isotopic dilution and cross-contamination, particularly in cell culture or in vivo systems .
Q. How should L-ISOLEUCINE-N-FMOC (15N) be synthesized and purified for use in peptide synthesis?
Methodological Answer:
- Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, ensuring deprotection steps (e.g., piperidine treatment) do not degrade the 15N-labeled backbone .
- Purify intermediates using reversed-phase HPLC with mass spectrometry (LC-MS) to verify isotopic purity (>98%) and remove unlabeled byproducts .
- Characterize final products using 2D NMR (e.g., HSQC) to confirm structural integrity and isotopic labeling specificity .
Q. What analytical techniques are recommended for quantifying 15N enrichment in L-ISOLEUCINE-N-FMOC (15N)-derived metabolites?
Methodological Answer:
- Use IRMS for high-precision measurement of 15N/14N ratios in bulk samples (e.g., plant tissues, soil extracts) .
- For site-specific analysis, apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) to track labeled fragments .
- Validate data using internal standards (e.g., 13C-labeled analogs) to correct for matrix effects and ionization efficiency variations .
Advanced Research Questions
Q. How can researchers resolve contradictions in 15N tracer data when studying amino acid turnover rates?
Methodological Answer:
- Perform kinetic modeling (e.g., compartmental analysis) to distinguish between isotopic dilution from de novo synthesis vs. recycling of labeled precursors .
- Cross-validate results using orthogonal methods, such as comparing IRMS-derived 15N abundance with NMR-based fractional enrichment calculations .
- Re-examine experimental conditions (e.g., tracer application timing, pulse-chase duration) to ensure isotopic steady-state assumptions are valid .
Q. What strategies optimize 15N{1H} NOE measurements for studying protein dynamics with L-ISOLEUCINE-N-FMOC (15N)-labeled peptides?
Methodological Answer:
- Design pulse sequences with saturation periods tailored to HN resonance frequencies to minimize artifacts from scalar relaxation .
- Acquire steady-state NOE (ssNOE) ratios in triplicate to compute statistically robust error margins, addressing sensitivity limitations inherent to 15N-detected experiments .
- Combine with R1N and R2N relaxation data to disentangle contributions from chemical exchange and conformational flexibility .
Q. How can 15N tracer data be integrated with omics datasets (e.g., proteomics, metabolomics) to model metabolic flux?
Methodological Answer:
- Use computational tools (e.g., OpenMebius or IsoCor) to correct for natural 15N abundance and isotopologue distributions in mass spectrometry data .
- Apply metabolic flux analysis (MFA) frameworks that incorporate protein turnover rates derived from 15N pulse-chase experiments .
- Validate flux predictions by correlating with transcriptomic profiles of nitrogen assimilation pathways (e.g., glutamine synthetase activity) .
Q. What are the best practices for reconciling discrepancies in 15N recovery rates across ecosystem studies?
Methodological Answer:
- Conduct meta-analyses to identify confounding variables (e.g., soil pH, microbial activity) that influence 15N partitioning in different ecosystems .
- Use mixed-effects statistical models to account for site-specific variability in tracer retention and loss pathways .
- Publish raw datasets (e.g., 15N concentrations, experimental protocols) in repositories to enable cross-study reproducibility assessments .
Methodological Best Practices
Q. How should researchers document experimental protocols for studies involving L-ISOLEUCINE-N-FMOC (15N)?
Methodological Answer:
- Follow IUPAC guidelines for reporting isotopic purity, synthesis routes, and analytical validation steps to ensure reproducibility .
- Include detailed supplementary materials (e.g., NMR spectra, MS chromatograms) to support claims about isotopic labeling efficiency .
- Reference primary literature on 15N tracer methodology rather than commercial technical sheets to maintain academic rigor .
Q. What statistical approaches are recommended for analyzing low-signal 15N datasets (e.g., sparse sampling in time-course experiments)?
Methodological Answer:
- Apply Bayesian hierarchical models to estimate uncertainty in 15N fractional abundance when replicate measurements are limited .
- Use curve-fitting software (e.g., CurveExpert) to identify optimal kinetic models (e.g., exponential decay) for tracer incorporation rates .
- Report p-values with effect sizes (e.g., Cohen’s d) to distinguish statistical significance from biological relevance .
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